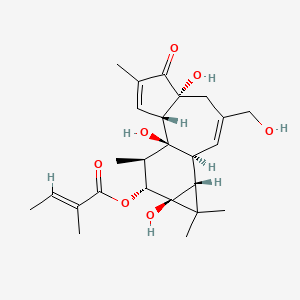

Phorbol 12-tiglate

Description

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |

InChI Key |

GHOKGLQIHWVNOK-AYDRJACZSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Phorbol 12-tiglate?

An In-Depth Technical Guide to the Mechanism of Action of Phorbol 12-tiglate

Introduction

This compound is a member of the tigliane diterpenoid family of natural products, commonly known as phorbol esters. These compounds are powerful biochemical tools and have garnered significant interest in research and drug development due to their ability to potently modulate key cellular signaling pathways. Phorbol esters are renowned for their tumor-promoting activities, but also exhibit a range of other biological effects, including pro-inflammatory responses, cell differentiation, and apoptosis. Recently, related compounds like tigilanol tiglate have been investigated and approved for veterinary use in cancer therapy, highlighting the therapeutic potential of this class of molecules.[1][2] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with primary cellular targets and the subsequent downstream signaling events.

Core Mechanism of Action: Diacylglycerol Analogy and Protein Kinase C Activation

The primary mechanism of action of this compound is centered on its function as a structural and functional analog of the endogenous second messenger, diacylglycerol (DAG).[3][4][5] This mimicry allows it to directly bind to and activate specific intracellular signal-transducing proteins, most notably Protein Kinase C (PKC).

1. Binding to the C1 Domain: The molecular target for phorbol esters is the C1 domain, a conserved cysteine-rich, zinc-finger-like motif found in the regulatory region of several proteins.[6][7] This domain is tandemly repeated (C1a and C1b) in conventional and novel PKC isozymes and serves as the natural binding site for DAG.[4][8] this compound binds to this domain with high affinity, effectively competing with endogenous DAG.[9] The interaction is stabilized by hydrogen bonds between the phorbol backbone and specific residues within the C1 domain.[10]

2. Membrane Translocation and PKC Activation: In its inactive state, PKC resides in the cytosol. The binding of this compound to the C1 domain induces a significant conformational change in the PKC enzyme. This change exposes hydrophobic residues and increases the enzyme's affinity for membrane phospholipids, particularly phosphatidylserine (PS).[3] Consequently, the PKC-phorbol ester complex translocates from the cytosol to the plasma membrane.[8] This membrane recruitment is a critical step for activation, as it positions the kinase in proximity to its substrates. Once at the membrane, the pseudosubstrate sequence, which normally occupies the active site and maintains the enzyme in an inhibited state, is displaced, leading to full activation of the kinase's catalytic activity.[10]

3. PKC-Independent Mechanisms: While PKC is the most well-studied target, it is crucial to recognize that other proteins also possess C1 domains and are therefore potential receptors for phorbol esters. These "non-kinase" phorbol ester receptors include:

-

Munc13: Key proteins in the presynaptic terminal involved in priming synaptic vesicles for exocytosis and neurotransmitter release.[8]

-

Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that regulate cytoskeletal dynamics.[4]

-

RasGRPs: Guanine nucleotide exchange factors for Ras and Rap small GTPases, which are critical for T-cell activation and other processes.[11]

Activation of these alternative targets can lead to biological effects that are independent of PKC's kinase activity, a critical consideration when interpreting cellular responses to phorbol esters.[4][8]

Downstream Signaling Pathways

Upon activation, PKC phosphorylates a multitude of substrate proteins on serine and threonine residues, initiating a cascade of downstream signaling events. The specific outcomes are highly cell-type and context-dependent. One of the most prominent pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Activation of the ERK/MAPK Pathway: Phorbol ester-mediated activation of PKC is a well-established trigger for the Raf-MEK-ERK signaling module.[12][13]

-

PKC to Raf: Activated PKC can directly or indirectly lead to the activation of the Raf kinase (e.g., c-Raf).

-

MEK Phosphorylation: Raf, a MAP kinase kinase kinase (MAP3K), then phosphorylates and activates MEK1/2, a MAP kinase kinase (MAP2K).

-

ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylates the extracellular signal-regulated kinases ERK1/2 (p42/p44 MAPK) on threonine and tyrosine residues.

-

Nuclear Translocation and Gene Expression: Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors (e.g., Sp1, Elk-1), leading to changes in gene expression that can influence cell proliferation, differentiation, or survival.[14]

Other notable downstream effectors include sphingosine kinase (SPK) and pathways regulating angiogenesis and gene expression of factors like KLF6.[12][15]

Quantitative Data

The biological activity of phorbol esters is highly potent, with effects often observed in the nanomolar to micromolar range. Specific binding affinities and effective concentrations can vary depending on the PKC isozyme, cell type, and biological endpoint being measured. The table below summarizes representative quantitative data for phorbol esters, including tiglate-containing derivatives, from various studies.

| Compound Class | Assay Type | Target/System | Measured Activity | Reference |

| Phorbol Esters (general) | IL-2R Expression | EL4/6.1 Thymoma Cells | Optimal PMA Conc: 10 ng/mL | [16] |

| Phorbol Esters (general) | Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | PMA sufficient for induction | [12] |

| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | HIV-1 Latency Reactivation | J-Lat 10.6 T-cells | Effective Conc. Range: 9.1 - 0.091 µM | [17][18] |

| 12-O-tricosanoylphorbol-20-acetate | Anti-HIV Activity | C8166 cells & PBMCs | EC₅₀ Range: 0.106 - 7.987 µM | [19][20] |

| Tigilanol tiglate (EBC-46) | PKC Translocation | Cellular Assay | Robust translocation at 1000 nM | [21] |

Experimental Protocols

Elucidating the mechanism of action of compounds like this compound relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.[22][23]

Materials:

-

Purified or partially purified PKC enzyme preparation.

-

This compound solution (in DMSO).

-

PKC substrate peptide (e.g., Ac-MBP(4-14), QKRPSQRSKYL).[23]

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

100 µM ATP solution.

-

75 mM Phosphoric acid (stop solution).

-

P81 phosphocellulose paper.[23]

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a lipid vesicle solution by sonicating phosphatidylserine in assay buffer.

-

Set up reaction tubes on ice. For each reaction, add:

-

25 µL Assay Buffer with lipid vesicles.

-

10 µL PKC enzyme preparation.

-

5 µL this compound at various concentrations (or DMSO for control).

-

5 µL substrate peptide solution.

-

-

Pre-incubate the mixture at 30°C for 5 minutes to allow for PKC activation.

-

Initiate the kinase reaction by adding 5 µL of ATP mix (containing 100 µM cold ATP and [γ-³²P]ATP).

-

Incubate at 30°C for 10-20 minutes. The reaction time should be within the linear range of phosphate incorporation.

-

Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times with phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Place each paper square into a scintillation vial, add scintillation fluid, and quantify the incorporated ³²P using a scintillation counter.

-

Calculate PKC activity as picomoles of phosphate transferred per minute per milligram of protein.

Protocol 2: Competitive Phorbol Ester Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled phorbol ester (e.g., [³H]Phorbol 12,13-dibutyrate, [³H]PDBu) for binding to PKC.[6][7][9]

Materials:

-

Cell lysate or purified PKC preparation as the source of the receptor.

-

[³H]PDBu (high specific activity).

-

This compound (unlabeled competitor) at a range of concentrations.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 100 µg/mL phosphatidylserine, and protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, with 4 mg/mL bovine serum albumin (BSA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Procedure:

-

Prepare reaction tubes containing:

-

Binding buffer.

-

A fixed, subsaturating concentration of [³H]PDBu (e.g., 2-5 nM).

-

Varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding control, a tube with a high concentration of unlabeled PMA (e.g., 30 µM).

-

-

Add the protein sample (cell lysate or purified PKC) to each tube to start the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

Terminate the binding by rapid vacuum filtration through glass fiber filters. This separates the protein-bound radioligand from the unbound.

-

Quickly wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each sample.

-

Plot the percentage of specific [³H]PDBu binding against the log concentration of this compound to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

Conclusion

This compound exerts its biological effects primarily by acting as a potent activator of Protein Kinase C. By mimicking the endogenous lipid second messenger diacylglycerol, it binds to the C1 domain of PKC, inducing its translocation to the cell membrane and subsequent catalytic activation. This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, leading to profound changes in gene expression and cellular behavior. Furthermore, the existence of non-kinase phorbol ester receptors adds another layer of complexity to its mechanism of action. A thorough understanding of these molecular interactions, supported by robust biochemical and cellular assays, is essential for leveraging the therapeutic potential of this compound and related compounds in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of interaction of protein kinase C with phorbol esters. Reversibility and nature of membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms by which a phorbol ester and a diacylglycerol analog inhibit hen granulosa cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterically hindered analogues of diacylglycerols. Synthesis, binding to the phorbol ester receptor and metabolism in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Collection - Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIVâ1 Latency Interrupters in Virus Reservoir Cells - Journal of Natural Products - Figshare [figshare.com]

- 19. Anti-HIV Activities and Mechanism of 12-O-Tricosanoylphorbol-20-acetate, a Novel Phorbol Ester from Ostodes katharinae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-HIV Activities and Mechanism of 12-O-Tricosanoylphorbol-20-acetate, a Novel Phorbol Ester from Ostodes katharinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. merckmillipore.com [merckmillipore.com]

Phorbol 12-Tiglate as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol esters are a class of naturally occurring diterpenoids that are potent modulators of various cellular processes, primarily through their interaction with protein kinase C (PKC). Among these, Phorbol 12-tiglate stands out as a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound's role as a PKC activator, detailing its mechanism of action, relevant experimental protocols for its characterization, and the downstream signaling pathways it influences. While specific quantitative binding and activation data for this compound are not extensively available in public literature, this guide presents comparative data for structurally similar and well-studied phorbol esters to provide a comprehensive context for researchers.

Mechanism of Action: Phorbol Esters and PKC Activation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in signal transduction, governing processes such as cell growth, differentiation, apoptosis, and immune responses. PKC isozymes are broadly classified into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG for their activation.

Phorbol esters, including this compound, are structural analogs of DAG. They bind to the C1 domain present in both conventional and novel PKC isozymes, mimicking the action of DAG and potently activating these kinases. This activation involves the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby initiating downstream signaling cascades.

The affinity of different phorbol esters for PKC isozymes can vary depending on the ester substituents at the C12 and C13 positions of the phorbol backbone, leading to potentially distinct biological outcomes.

Quantitative Data on Phorbol Ester-PKC Interaction

While specific binding affinity (Kd) and activation constant (EC50) values for this compound are not readily found in the literature, data for other widely studied phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), offer valuable insights into the expected range of potency.

Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isozymes

| Phorbol Ester | PKC Isozyme | Apparent Kd (nM) | Reference |

| PDBu | α | 1.6 | [1] |

| PDBu | β1 | 2.5 | [1] |

| PDBu | β2 | 2.2 | [1] |

| PDBu | γ | 18 | [1] |

| PDBu | δ | 2.9 | [1] |

| PDBu | ε | 1.7 | [1] |

Note: Data for this compound is not available. The table presents data for PDBu as a representative phorbol ester.

Table 2: IC50 Values for Competitive Binding of Phorbol Esters to PKC

| Phorbol Ester | Competing Ligand | PKC Isozyme(s) | IC50 (nM) | Reference |

| PDBu | [³H]PDBu | α, β1, β2, γ, δ, ε | 2 - 70 | [1] |

| PMA | [³H]PDBu | α, β1, β2, γ, δ, ε | 2 - 70 | [1] |

Note: IC50 values represent the concentration of the unlabeled phorbol ester required to inhibit 50% of the binding of the radiolabeled ligand ([³H]PDBu). Data for this compound is not available.

Signaling Pathways and Experimental Workflows

The activation of PKC by this compound initiates a cascade of downstream signaling events. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch.

A typical experimental workflow to investigate the effects of this compound on PKC activation and downstream signaling is outlined below.

Experimental Protocols

PKC Binding Assay (Competitive Binding)

This protocol is adapted from methods used for other phorbol esters and can be used to determine the binding affinity of this compound.

Materials:

-

Purified recombinant PKC isozymes

-

[³H]-PDBu (radiolabeled phorbol ester)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine and CaCl₂)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the purified PKC isozyme, a fixed concentration of [³H]-PDBu, and varying concentrations of unlabeled this compound in the binding buffer.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of [³H]-PDBu. The Kd can then be calculated using the Cheng-Prusoff equation.

In Vitro PKC Kinase Assay

This assay measures the ability of this compound to activate the catalytic activity of PKC.

Materials:

-

Purified recombinant PKC isozymes

-

This compound

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphocellulose paper or SDS-PAGE and autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing the PKC isozyme, the substrate, and this compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be done by washing the phosphocellulose paper or by running the samples on an SDS-PAGE gel.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or by autoradiography and densitometry.

-

Determine the concentration of this compound that produces half-maximal activation (EC50).

PKC Translocation Assay (Cell-Based)

This assay visualizes the activation of PKC in living cells by monitoring its movement from the cytosol to the plasma membrane.

Materials:

-

Cell line of interest (e.g., HeLa, NIH 3T3)

-

Expression vector encoding a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)

-

Transfection reagent

-

This compound

-

Fluorescence microscope

Procedure:

-

Seed the cells on glass-bottom dishes or coverslips.

-

Transfect the cells with the PKC-GFP expression vector.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Visualize the subcellular localization of the PKC-GFP fusion protein using a fluorescence microscope.

-

Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Conclusion

This compound, as a member of the phorbol ester family, is a potent activator of conventional and novel PKC isozymes. While direct quantitative data on its interaction with specific PKC isoforms remains to be fully elucidated, the established methodologies and comparative data from related compounds provide a robust framework for its investigation. The experimental protocols detailed in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to conceptualize the complex processes involved in this compound-mediated PKC activation. Further research is warranted to delineate the precise isozyme selectivity and downstream consequences of this compound, which will be crucial for its development as a targeted therapeutic agent.

References

The Anticancer Potential of Phorbol Esters: A Technical Guide to the Biological Activity of Phorbol 12-tiglate and its Analogs in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Phorbol 12-tiglate in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known anticancer activities of structurally related and well-studied phorbol esters, such as Prostratin (12-deoxyphorbol 13-acetate) and the widely used research tool Phorbol 12-myristate 13-acetate (PMA/TPA). The information presented herein serves as a strong predictive framework for the potential effects of this compound.

Executive Summary

Phorbol esters, a class of naturally occurring diterpenoids, are potent modulators of various cellular processes, primarily through their high affinity for and activation of Protein Kinase C (PKC) isozymes. While some phorbol esters are known tumor promoters, a growing body of evidence reveals that certain non-tumor-promoting analogs exhibit significant anticancer properties. These compounds, including those structurally similar to this compound, have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in a variety of cancer cell lines. The underlying mechanisms are complex and often cell-type specific but are intrinsically linked to the activation of specific PKC isoforms and the subsequent modulation of downstream signaling pathways. This document synthesizes the available data on the anticancer activities of relevant phorbol esters, providing quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.

Cytotoxic Activity of Phorbol Ester Analogs in Cancer Cell Lines

The cytotoxic effects of phorbol esters against various cancer cell lines are a cornerstone of their anticancer potential. Prostratin, a close structural analog of this compound, has demonstrated selective cytotoxicity towards cancer cells over non-malignant cells.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |

| Prostratin | Breast Cancer Cells | Breast | 7 | High stimulating (sub-minimal IL-17 + high salt) | [1] |

| Prostratin | Breast Cancer Cells | Breast | 35 | Regular basal | [1] |

Note: The increased cytotoxicity of Prostratin under high stimulating conditions suggests a potential for targeted therapy in inflammatory cancer microenvironments. The cytotoxic potential of prostratin was also found to be seven-fold higher in four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, and AU-565) compared to the non-malignant MCF10A breast epithelial cell line[1].

Induction of Cell Cycle Arrest

Phorbol esters have been consistently shown to interfere with the cell cycle progression of cancer cells, leading to growth inhibition. This is a critical mechanism of their anticancer activity.

| Compound | Cell Line | Cancer Type | Effect | Reference |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Demel | Metastatic Melanoma | Transient arrest in G1 and G2 phases | [2] |

| Phorbol Esters | Human B-lymphoma cell lines | B-cell Lymphoma | G1/S block or accumulation in G2/M | [3] |

| Phorbol 12-myristate 13-acetate (PMA) | FRO, ARO, ML-1 | Thyroid Cancer | G1 phase arrest | [4] |

| Prostratin and GRC-2 (a prostratin analog) | A549 | Non-small cell lung cancer | G2/M phase arrest | [5][6] |

These effects are often mediated by the modulation of key cell cycle regulatory proteins. For instance, in thyroid cancer cells, PMA treatment led to an increase in the levels of p21Waf1/Cip1 and p27Kip1, and a decrease in cyclin D3, cdk4, and cdk6 levels[4]. In lung cancer cells, prostratin and its analog induced the expression of p21 and p27, and decreased the levels of cyclin B1 and CDK1[5].

Apoptosis Induction

Beyond halting cell proliferation, certain phorbol esters can actively induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable characteristic for an anticancer agent.

| Compound | Cell Line | Cancer Type | Key Observations | Reference |

| Phorbol Esters | Androgen-dependent prostate cancer cells | Prostate Cancer | Induction of apoptosis via autocrine secretion of death factors and activation of the extrinsic apoptotic cascade. | [7] |

| Prostratin and GRC-2 | A549 | Non-small cell lung cancer | Induction of both early and late apoptosis. | [5] |

| Phorbol 12-myristate 13-acetate (PMA) | LNCaP | Prostate Cancer | Apoptosis mediated by a PKCδ-dependent autocrine loop involving TNFα and TRAIL. | [8] |

Core Signaling Pathways

The biological activities of this compound and its analogs are predominantly mediated by the activation of Protein Kinase C (PKC) isozymes. Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.

PKC-Mediated Signaling in Cancer Cells

Activation of specific PKC isoforms by phorbol esters can trigger divergent downstream signaling cascades, leading to either cell survival or cell death, depending on the cellular context and the specific isoform involved.

Caption: General mechanism of this compound action via PKC.

Prostratin-Induced Apoptosis and Cell Cycle Arrest in Lung Cancer

In non-small cell lung cancer (NSCLC) A549 cells, prostratin and its more potent analog, GRC-2, have been shown to induce apoptosis and G2/M cell cycle arrest through the activation of a specific signaling cascade.

Caption: Prostratin signaling in NSCLC A549 cells.

Prostratin-Mediated Inhibition of Breast Cancer Cell Proliferation

In breast cancer, prostratin has been shown to inhibit cell proliferation and the expression of the chemokine receptor CXCR4 through the downregulation of Salt-Inducible Kinase 3 (SIK3).

References

- 1. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early effects of the tumor-promoting phorbol ester 12-O-tetradecanoylphorbol-13-acetate on the cell cycle traverse of asynchronous HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic action of phorbol esters on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12-O-tetradecanoylphorbol-13-acetate induces transient cell cycle arrest in G1 and G2 in metastatic melanoma cells: inhibition of phosphorylation of p34cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorbol 12-myristate 13-acetate inhibits FRO anaplastic human thyroid cancer cell proliferation by inducing cell cycle arrest in G1/S phase: evidence for an effect mediated by PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol 12-tiglate: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 12-tiglate is a naturally occurring diterpene ester belonging to the tigliane family. First identified through pioneering research on the constituents of Croton tiglium oil, this compound has garnered significant interest within the scientific community due to its potent biological activity, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the key signaling pathways influenced by this phorbol ester, offering valuable insights for researchers in pharmacology, oncology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the extensive research on the irritant and tumor-promoting constituents of croton oil, derived from the seeds of Croton tiglium. The foundational work in this field was conducted by Professor Erich Hecker and his colleagues at the German Cancer Research Center in the 1960s and 1970s. Their systematic investigation into the chemical principles of Croton tiglium led to the isolation and structural elucidation of a series of phorbol diesters, including this compound and its isomers. While a singular definitive publication marking the first isolation of this compound is not readily apparent, the comprehensive reviews by Hecker and Schmidt, such as their 1974 publication in "Fortschritte der Chemie organischer Naturstoffe," summarized the state of knowledge of numerous phorbol esters, including those with a tiglate moiety. This body of work established the fundamental understanding of the structure-activity relationships of these potent biological compounds.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Euphorbiaceae family, which is renowned for its diverse array of bioactive secondary metabolites.

Croton tiglium

The seeds of Croton tiglium, commonly known as purging croton, are the most well-documented source of this compound. The oil extracted from these seeds contains a complex mixture of phorbol esters, with this compound being one of the constituents. The concentration of individual phorbol esters can vary depending on the geographical origin and harvesting conditions of the plant material.

Euphorbia umbellata

The latex of Euphorbia umbellata has also been identified as a source of various phorbol esters, including derivatives containing a tiglate group at the C12 position. While the presence of this compound itself is not explicitly detailed in all studies, the isolation of structurally similar compounds from this species suggests it as a potential, albeit less characterized, natural source.

Quantitative Analysis of Phorbol Esters in Natural Sources

Precise quantitative data for this compound in its natural sources is limited in the available literature. However, data for the closely related and abundant phorbol ester, Phorbol 12-myristate 13-acetate (PMA), provides a valuable reference for the typical concentration range of these compounds in Croton tiglium seeds.

| Plant Source | Compound | Concentration (mg/g of dried seeds) | Analytical Method | Reference |

| Croton tiglium | Phorbol 12-myristate 13-acetate (PMA) | 1.59 | HPLC | [1] |

Experimental Protocols: Isolation and Purification of Phorbol Esters

The following is a synthesized, representative protocol for the isolation and purification of phorbol esters, including this compound, from Croton tiglium seeds. This protocol is based on methodologies described in various peer-reviewed publications.

Extraction

-

Grinding: Dry seeds of Croton tiglium are finely ground to a powder to increase the surface area for solvent extraction.

-

Defatting: The ground seed material is first defatted using a non-polar solvent like n-hexane to remove the bulk of the triglycerides. This is typically done using a Soxhlet apparatus for several hours.

-

Phorbol Ester Extraction: The defatted seed cake is then extracted with a polar solvent such as methanol or acetone. This extraction can be performed at room temperature with stirring for 24-48 hours or under reflux for a shorter duration. The process is repeated multiple times to ensure complete extraction.

-

Solvent Evaporation: The solvent from the combined polar extracts is removed under reduced pressure using a rotary evaporator to yield a crude phorbol ester-rich extract.

Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an aqueous and an immiscible organic solvent (e.g., ethyl acetate or chloroform) to further separate the phorbol esters from more polar impurities.

-

Column Chromatography: The resulting phorbol ester-enriched fraction is then subjected to a series of column chromatography steps for purification.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing phorbol esters are often further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water.

Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the detailed structural elucidation of the molecule.

Below is a workflow diagram illustrating the general process of isolating this compound.

Signaling Pathways of this compound

Phorbol esters, including this compound, are renowned for their ability to activate Protein Kinase C (PKC) isozymes. They mimic the action of the endogenous second messenger diacylglycerol (DAG), but are more metabolically stable, leading to prolonged activation of PKC. However, the biological effects of phorbol esters are not solely mediated by PKC, and PKC-independent pathways have also been identified.

PKC-Dependent Signaling

This compound binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, causing their translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a wide range of downstream substrate proteins, leading to the modulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

PKC-Independent Signaling

Emerging evidence suggests that phorbol esters can also exert their effects through PKC-independent mechanisms. These include the direct binding to and activation of other C1 domain-containing proteins, such as:

-

Munc13: A family of proteins involved in synaptic vesicle priming and neurotransmitter release.

-

RasGRP: A guanine nucleotide exchange factor for Ras, a key regulator of cell growth and differentiation.

The following diagram illustrates the dual signaling pathways of this compound.

Conclusion

This compound, a natural product with a rich history of scientific investigation, continues to be a valuable tool for understanding complex cellular signaling pathways. Its potent and diverse biological activities, mediated through both PKC-dependent and -independent mechanisms, underscore its potential as a lead compound in drug discovery and development, particularly in the fields of oncology and immunology. This guide provides a comprehensive foundation for researchers seeking to explore the multifaceted nature of this intriguing phorbol ester.

References

The Role of Phorbol 12-Tiglate in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of Phorbol 12-tiglate and its close structural and functional analog, Tigilanol tiglate (EBC-46), in intracellular signal transduction pathways. Phorbol esters are potent biological molecules that serve as invaluable tools for studying cellular signaling, particularly through their interaction with Protein Kinase C (PKC). This document details the mechanism of action, downstream signaling cascades, and methodologies for studying the effects of these compounds. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research on Tigilanol tiglate to provide a comprehensive overview of its biological activities, which are presumed to be highly similar.

Introduction: Phorbol Esters as Modulators of Signal Transduction

Phorbol esters are a class of naturally occurring diterpenoids found in plants of the Euphorbiaceae and Thymelaeaceae families.[1] They are renowned for their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key second messenger in numerous cellular processes.[1] By binding to and activating specific enzymes, most notably Protein Kinase C (PKC), phorbol esters can profoundly influence a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[1][2]

This compound, a member of this family, and its close analog Tigilanol tiglate (also known as EBC-46), are of significant interest to the scientific community for their potent biological activities.[3] Tigilanol tiglate, in particular, has been investigated as a novel anti-cancer agent.[4] This guide will focus on the molecular mechanisms by which these compounds exert their effects on signal transduction pathways.

Mechanism of Action: The Central Role of Protein Kinase C (PKC)

The primary molecular target of this compound and related compounds is Protein Kinase C (PKC).[4] PKCs are a family of serine/threonine kinases that play pivotal roles in regulating diverse cellular signaling networks. Phorbol esters bind to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, mimicking the action of DAG.[3] This binding event recruits the PKC enzyme to the cell membrane, leading to its activation.

Tigilanol tiglate has been shown to activate a specific subset of PKC isoforms, with a preference for PKC-βI, -βII, -α, and -γ.[4] This isoform selectivity may contribute to its unique biological profile compared to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA).[4]

Diagram: Phorbol Ester-Mediated Activation of Protein Kinase C

Caption: this compound mimics DAG, binding to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation.

Downstream Signal Transduction Pathways

The activation of PKC by this compound initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. Phorbol ester-activated PKC can lead to the phosphorylation and activation of Raf, which in turn activates MEK (MAPK/ERK kinase), and subsequently ERK (extracellular signal-regulated kinase). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

Diagram: this compound's Influence on the MAPK/ERK Pathway

Caption: this compound activates PKC, which in turn stimulates the Ras-Raf-MEK-ERK signaling cascade, ultimately altering gene expression.

NF-κB Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Phorbol ester-activated PKC can lead to the phosphorylation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

Diagram: Activation of the NF-κB Pathway by this compound

Caption: this compound-induced PKC activation leads to the degradation of IκBα and subsequent nuclear translocation of NF-κB to drive gene transcription.

Quantitative Data

Specific quantitative data for the direct interaction of this compound with PKC isoforms is limited in the public domain. However, research on the closely related compound, Tigilanol tiglate (EBC-46), provides valuable insights into its potency.

| Compound | Assay | Cell Line | EC50 / IC50 | Reference |

| Tigilanol tiglate (EBC-46) | Cell Killing | Various human cancer cell lines (melanoma, SCC, breast, prostate) | 1–20 nM | [4] |

| Tigilanol tiglate (EBC-46) | K562 leukemia cell growth/survival | K562 | ~10 nM (IC50) | [5] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-α | 1.6 nM (+Ca2+) | [6] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-β1 | 2.1 nM (+Ca2+) | [6] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-β2 | 1.8 nM (+Ca2+) | [6] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-γ | 2.8 nM (+Ca2+) | [6] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-δ | 18 nM (+Ca2+) | [6] |

| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-ε | 5.3 nM (+Ca2+) | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of phorbol esters on signal transduction pathways. These should be adapted and optimized for specific experimental conditions.

PKC Activity Assay

This assay measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.

Materials:

-

Purified recombinant PKC isoforms

-

This compound or other phorbol ester

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKC substrate, and the desired concentration of this compound.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Diagram: PKC Activity Assay Workflow

References

- 1. Phorbol 12-myristate 13-acetate | C36H56O8 | CID 27924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phorbol 12-tigliate 13-decanoate | C35H52O8 | CID 5458501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol 12-Tiglate: A Technical Guide to a Key Phorbol Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol 12-tiglate is a derivative of phorbol, a complex diterpene isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[1] As a member of the phorbol ester family, it is characterized by the tigliane carbon skeleton with a tiglate ester group at the C-12 position. While less studied in its isolated form compared to its more complex diester derivatives, this compound serves as a crucial chemical scaffold and a subject of interest for understanding the structure-activity relationships of phorbol esters. These compounds are renowned for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1][2] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical properties, biological activities, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is structurally defined by the tetracyclic tigliane core of phorbol, with a tigloyl group esterified at the 12-hydroxyl position. The tigloyl group is the ester derived from tiglic acid, (E)-2-methyl-2-butenoic acid. The specific chemical properties of this compound are largely inferred from its more extensively studied derivatives.

Table 1: Physicochemical Properties of a Representative this compound Derivative

| Property | Value | Source |

| Compound | This compound 13-decanoate | PubChem CID: 5281391 |

| Molecular Formula | C35H52O8 | [3] |

| Molecular Weight | 600.8 g/mol | [3] |

| IUPAC Name | [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | [3] |

| CAS Number | 59086-92-9 | [3] |

Note: Data for this compound as a singular entity is scarce. The data presented is for a well-characterized derivative to provide representative information.

Biological Activity and Mechanism of Action

The primary mechanism of action for phorbol esters, including this compound and its derivatives, is the potent activation of Protein Kinase C (PKC).[1][2] Phorbol esters mimic the endogenous PKC activator, diacylglycerol (DAG), but are more stable and can induce a more sustained activation.[1] This activation is central to a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][4]

The biological activities of phorbol esters are highly dependent on their substitution pattern, particularly at the C-12 and C-13 positions.[5] The nature of the ester groups at these positions influences the compound's lipophilicity and its affinity for the C1 domain of PKC isoforms.

Anti-HIV Activity

Several derivatives of this compound have demonstrated significant anti-HIV activity, particularly in the context of reactivating latent HIV-1 reservoirs. This "shock and kill" strategy aims to reactivate dormant proviruses, making them susceptible to antiretroviral therapy and the host immune system.

Table 2: Anti-HIV-1 Latency Reactivation Activity of this compound Derivatives

| Compound | EC50 (µM) | Cell Line | Source |

| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | 9.7–0.097 | J-Lat 10.6 | [6][7] |

| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | 8.85–0.088 | J-Lat 10.6 | [6][7] |

| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | 9.1–0.091 | J-Lat 10.6 | [6][7] |

Table 3: Anti-HIV-1 Activity of a Synthetic this compound Derivative

| Compound | EC50 (nM) | CC50/EC50 (Selectivity Index) | Target | Source |

| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | 2.9 | 11,117.24 | HIV-1 Replication | [3][8] |

| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | 7.0 | 4,891.43 | Syncytium Formation | [3][8] |

Signaling Pathways

The activation of PKC by this compound and its derivatives triggers a cascade of downstream signaling events. The primary pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.[4]

Caption: Phorbol Ester-Mediated PKC Signaling Pathway.

Experimental Protocols

Isolation of this compound Derivatives from Euphorbia umbellata Latex

This protocol is adapted from the methods described for the isolation of 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate and related compounds.[6][7]

1. Extraction:

-

Lyophilize the fresh latex of Euphorbia umbellata.

-

Extract the lyophilized latex with ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Partition the crude extract between methanol/water and n-hexane to remove non-polar constituents.

-

Subsequently, partition the aqueous methanol phase with dichloromethane. The dichloromethane fraction will contain the phorbol esters.

2. Medium Pressure Liquid Chromatography (MPLC):

-

Subject the dichloromethane fraction to MPLC on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing phorbol esters.

3. High-Performance Liquid Chromatography (HPLC):

-

Further purify the phorbol ester-containing fractions by semi-preparative HPLC.

-

Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired this compound derivatives.

4. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the Isolation of this compound Derivatives.

Conclusion

This compound and its derivatives represent a significant class of biologically active molecules with therapeutic potential, particularly in the fields of oncology and virology. Their potent activation of Protein Kinase C and downstream signaling pathways makes them valuable tools for studying cellular regulation and for the development of novel therapeutic strategies. While the specific compound this compound is not as extensively characterized as its more complex analogues, the collective research on 12-O-acylphorbol esters provides a strong foundation for future investigations. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the design and synthesis of new derivatives with enhanced potency and selectivity for various therapeutic applications.

References

- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-HIV activities of phorbol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural requirements for phorbol esters to enhance noradrenaline and dopamine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIVâ1 Latency Interrupters in Virus Reservoir Cells - Journal of Natural Products - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

Beyond PKC: An In-depth Technical Guide to the Cellular Targets of Phorbol 12-tiglate

Disclaimer: Research specifically investigating the cellular targets of Phorbol 12-tiglate, beyond Protein Kinase C (PKC), is limited. This guide synthesizes information from studies on structurally related and functionally similar phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), to infer the likely non-PKC interactome of this compound. The principles of phorbol ester-protein interactions are largely conserved across different derivatives, centering on the C1 domain. Therefore, the targets and pathways described herein represent high-probability candidates for regulation by this compound.

Introduction

Phorbol esters, a class of naturally occurring diterpenoids, are renowned for their potent biological activities, most notably as tumor promoters. Their canonical mechanism of action involves the mimicry of the endogenous second messenger diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) isozymes.[1][2] However, the scientific community now recognizes that the effects of phorbol esters are not mediated solely through PKC. A growing body of evidence reveals a diverse array of "non-PKC" cellular receptors that possess homologous C1 domains, the conserved zinc-finger motifs responsible for DAG and phorbol ester binding.[3]

The promiscuity of phorbol esters in their protein interactions necessitates a broader perspective when interpreting their cellular effects. This guide provides a detailed overview of the key non-PKC cellular targets of phorbol esters, with a presumptive focus on this compound. We will delve into the molecular mechanisms of these interactions, the resultant signaling cascades, and the experimental methodologies employed to identify these targets. This information is critical for researchers and drug development professionals seeking a comprehensive understanding of phorbol ester biology and for the rational design of novel therapeutics targeting these pathways.

Key Non-PKC Cellular Targets

Several key proteins, harboring C1 domains, have been identified as direct binders and effectors of phorbol esters, independent of PKC. These include proteins involved in neurotransmitter release, small GTPase regulation, and kinase signaling cascades.

Munc13 Family: Regulators of Synaptic Vesicle Priming

The Munc13 proteins (Munc13-1, -2, and -3) are essential components of the presynaptic machinery, playing a critical role in the priming of synaptic vesicles for exocytosis.[4] They contain a C1 domain that binds phorbol esters with high affinity, comparable to that of PKC.[1]

Mechanism of Action: Phorbol ester binding to the Munc13 C1 domain induces a conformational change that enhances the protein's priming activity. This leads to an increase in the number of readily releasable vesicles at the presynaptic terminal, thereby potentiating neurotransmitter release.[4][5] This effect is independent of PKC activity.[4] A point mutation (H567K) in the Munc13-1 C1 domain that abolishes phorbol ester binding also eliminates synaptic potentiation by these compounds.[6]

Signaling Pathway:

Figure 1: this compound and Munc13 Signaling.

Chimaerins: Rac GTPase-Activating Proteins (GAPs)

Chimaerins are a family of Rac GTPase-activating proteins (GAPs) that play crucial roles in regulating cytoskeletal dynamics, cell migration, and axon guidance.[7] They possess a C1 domain that directly binds phorbol esters, leading to their translocation to cellular membranes and modulation of their GAP activity.[8]

Mechanism of Action: Upon binding of a phorbol ester to the C1 domain, chimaerins are recruited to the plasma membrane and Golgi apparatus.[8][9] This translocation facilitates their interaction with their substrate, the small GTPase Rac. The subsequent increase in local chimaerin concentration leads to the inactivation of Rac by promoting the hydrolysis of GTP to GDP.[10] This signaling axis provides a PKC-independent mechanism by which phorbol esters can regulate the actin cytoskeleton.[10]

Signaling Pathway:

Figure 2: this compound and Chimaerin Signaling.

Protein Kinase D (PKD) Family

The Protein Kinase D (PKD) family of serine/threonine kinases are involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.[11] While PKD isoforms contain a C1 domain that binds phorbol esters, their activation by these compounds is primarily indirect and dependent on PKC.[2][12]

Mechanism of Action: Phorbol esters activate conventional and novel PKC isoforms, which in turn phosphorylate and activate PKD.[13] This hierarchical activation cascade places PKD downstream of PKC in the phorbol ester signaling network. However, the direct binding of phorbol esters to the PKD C1 domain is thought to contribute to its recruitment to the membrane, facilitating its phosphorylation by PKC.

Signaling Pathway:

Figure 3: this compound and PKD Signaling.

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases, playing a critical role in T-cell activation and other cellular processes.[14] They possess a C1 domain that confers responsiveness to phorbol esters.[15]

Mechanism of Action: Phorbol ester binding to the C1 domain of RasGRP induces its translocation to the plasma membrane, where its substrate, Ras, is located.[16] This recruitment, coupled with an allosteric activation of its GEF activity, leads to the exchange of GDP for GTP on Ras, resulting in Ras activation and the engagement of downstream signaling pathways, such as the MAPK/ERK cascade.[17] This provides a direct link between diacylglycerol/phorbol ester signaling and the Ras pathway, independent of PKC.[16]

Signaling Pathway:

Figure 4: this compound and RasGRP Signaling.

Quantitative Data on Phorbol Ester Interactions

While specific binding affinities for this compound with non-PKC targets are not available, data from studies using other phorbol esters provide valuable insights into the expected range of these interactions.

| Target Protein | Phorbol Ester Ligand | Binding Affinity (Kd) | Cell/System | Reference |

| Munc13-1 | [³H]PDBu | ~1.5 nM | Rat Brain Synaptosomes | [1] |

| β2-Chimaerin | [³H]PDBu | ~0.6 nM | COS-7 Cells | [7] |

| RasGRP3 | [³H]PDBu | ~3.4 nM | Sf9 Insect Cells | [16] |

| RasGRP1 (C1 domain) | Ingenol-3-angelate | ~0.25 nM | In vitro | [18] |

| PKD3 (C1a domain) | [³H]PDBu | High Affinity | In vitro | [19] |

Note: The binding affinities are influenced by the lipid composition of the assay system, highlighting the importance of the membrane environment for these interactions.

Experimental Protocols for Identifying Phorbol Ester Targets

The identification of cellular targets of small molecules like phorbol esters is crucial for understanding their mechanism of action. Several powerful techniques are employed for this purpose.

Affinity Chromatography Coupled with Mass Spectrometry

This method involves the immobilization of a phorbol ester analog onto a solid support to create an affinity matrix.

Methodology:

-

Probe Synthesis: A phorbol ester analog containing a reactive group for immobilization (e.g., a carboxyl or amino group) is synthesized.

-

Immobilization: The analog is covalently coupled to a solid support, such as agarose or sepharose beads.

-

Cell Lysate Preparation: Cells or tissues of interest are lysed to release cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the phorbol ester-coupled beads. Proteins that bind to the immobilized ligand are captured.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads, often by competition with a high concentration of the free phorbol ester or by denaturation.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and/or digested into peptides for analysis by mass spectrometry (e.g., LC-MS/MS) to identify the interacting proteins.

Figure 5: Affinity Chromatography Workflow.

Photo-affinity Labeling

This technique utilizes a phorbol ester analog derivatized with a photo-reactive group.[20]

Methodology:

-

Probe Design: A phorbol ester analog is synthesized with a photo-reactive moiety (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin or a clickable alkyne).[21][22]

-

Cellular Incubation: The photo-affinity probe is incubated with intact cells or cell lysates, allowing it to bind to its target proteins.

-

UV Irradiation: The sample is exposed to UV light of a specific wavelength, which activates the photo-reactive group, leading to the formation of a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[21]

-

Lysis and Enrichment (if tagged): The cells are lysed, and if the probe contains a reporter tag like biotin, the crosslinked proteins can be enriched using streptavidin-coated beads.

-

Analysis: The labeled proteins are then identified by mass spectrometry.[23]

Figure 6: Photo-affinity Labeling Workflow.

Conclusion

The biological effects of this compound and other phorbol esters extend far beyond their well-established role as PKC activators. The existence of a diverse family of C1 domain-containing proteins, including Munc13s, chimaerins, and RasGRPs, underscores the complexity of phorbol ester signaling. While direct experimental data for this compound remains scarce, the conserved nature of the C1 domain allows for informed predictions of its non-PKC targets based on studies of related compounds. A thorough understanding of this expanded interactome is essential for accurately interpreting experimental results and for the development of novel therapeutic strategies that selectively target these important signaling pathways. Future research employing modern chemical proteomics approaches will be invaluable in definitively mapping the complete cellular target landscape of this compound and other bioactive phorbol esters.

References

- 1. Munc13-1 is a presynaptic phorbol ester receptor that enhances neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKD in intestinal epithelial cells: rapid activation by phorbol esters, LPA, and angiotensin through PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Munc13-1 C1 Domain Activation Lowers the Energy Barrier for Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Phorbol esters and related analogs regulate the subcellular localization of beta 2-chimaerin, a non-protein kinase C phorbol ester receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chimaerins, novel non-protein kinase C phorbol ester receptors, associate with Tmp21-I (p23): evidence for a novel anchoring mechanism involving the chimaerin C1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Rac-GAP (Rac-GTPase-activating protein) activity of beta2-chimaerin, a 'non-protein kinase C' phorbol ester receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. researchgate.net [researchgate.net]

- 14. RasGRP links T-cell receptor signaling to Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phorbol esters modulate the Ras exchange factor RasGRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A proapoptotic signaling pathway involving RasGRP, Erk, and Bim in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RasGRPs Are Targets of the Anti-Cancer Agent Ingenol-3-Angelate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Individual C1 domains of PKD3 in phorbol ester-induced plasma membrane translocation of PKD3 in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Photoaffinity labeling of PKC isozymes by phorbol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 22. Photoaffinity Compounds - Enamine [enamine.net]

- 23. Quantitative chemical proteomics in small-scale culture of phorbol ester stimulated basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phorbol 12-tiglate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol 12-tiglate is a naturally occurring phorbol ester, a class of compounds known for their potent biological activities, primarily as activators of Protein Kinase C (PKC).[1] Similar to its well-studied analog, Phorbol 12-myristate 13-acetate (PMA), this compound serves as a valuable tool in cell biology research to investigate a wide range of cellular processes. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), it can trigger signaling cascades that influence cell differentiation, proliferation, apoptosis, and immune responses.[2][3][4] These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, with a focus on its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action: Protein Kinase C Activation

This compound exerts its biological effects by binding to and activating Protein Kinase C (PKC) isozymes. PKC represents a family of serine/threonine kinases that play crucial roles in various signal transduction pathways.

The activation of PKC by this compound initiates a cascade of downstream signaling events. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of gene expression and cellular fate. The specific outcome of PKC activation is highly dependent on the cell type, the specific PKC isoforms expressed, and the cellular context.

Key Applications in Cell Culture

This compound can be employed in a variety of in vitro cell culture applications, including:

-

Induction of Cellular Differentiation: A primary application of phorbol esters is to induce differentiation in various cell lines, particularly those of hematopoietic origin. For example, they can induce monocytic differentiation in myeloid leukemia cell lines such as HL-60, U937, and THP-1.[2][5]

-

Modulation of Cell Proliferation and Apoptosis: Depending on the cell type and concentration, this compound can either stimulate or inhibit cell proliferation. In some cancer cell lines, it can induce cell cycle arrest and apoptosis.

-

T-cell Activation: In combination with a calcium ionophore (e.g., ionomycin), this compound can be used to activate T-lymphocytes, leading to cytokine production and proliferation.

-

HIV Latency Reactivation: Phorbol esters, including derivatives of this compound, have been shown to be potent agents for reactivating latent HIV-1 in infected cells, providing a valuable tool for "shock and kill" therapeutic strategies.[6][7]

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for phorbol esters in various cell culture applications. Note that the optimal conditions for this compound may vary and should be determined empirically for each specific cell line and experimental setup. The data presented here is largely based on studies using the closely related compound Phorbol 12-myristate 13-acetate (PMA) due to the limited availability of specific data for this compound.

Table 1: Recommended Concentration Ranges for Phorbol Esters in Cell Culture

| Application | Cell Line Example | Typical Concentration Range (PMA) | Reference(s) |

| Induction of Differentiation | HL-60, U937, THP-1 | 5 - 100 ng/mL (8 - 160 nM) | [2][5] |

| MOLT-3 (T-lymphoblasts) | 1 - 10 ng/mL (1.6 - 16 nM) | [8] | |

| T-cell Activation (with Ionomycin) | Jurkat, Primary T-cells | 10 - 50 ng/mL (16 - 80 nM) | |

| HIV Latency Reactivation | J-Lat (T-cell lymphoblasts) | 0.088 - 9.7 µM (for deoxythis compound derivatives) | [6][7] |

| Inhibition of Cell Growth | Various cancer cell lines | 0.1 - 100 ng/mL | [9] |

Table 2: Typical Incubation Times for Phorbol Ester Treatment

| Application | Typical Incubation Time | Reference(s) |

| Induction of Differentiation | 24 - 96 hours | [8] |

| T-cell Activation | 4 - 72 hours | |

| Short-term Signaling Studies | 5 minutes - 4 hours | |

| HIV Latency Reactivation | 24 hours | [6] |

Experimental Protocols

Note: The following protocols are provided as a general guideline and are primarily based on the use of PMA. Optimization for this compound is highly recommended.

Protocol 1: Induction of Monocytic Differentiation in THP-1 Cells

This protocol describes the induction of differentiation of the human monocytic leukemia cell line THP-1 into macrophage-like cells.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

THP-1 cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate with complete RPMI-1640 medium.

-

Treatment: Prepare a working solution of this compound in complete medium. A starting concentration range of 10-100 ng/mL is recommended for initial optimization. Add the this compound solution to the cells. Include a vehicle control (DMSO) at the same final concentration.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

-

Assessment of Differentiation: Differentiated cells will become adherent to the plastic surface and exhibit morphological changes (e.g., larger size, irregular shape). Differentiation can be further confirmed by assessing the expression of cell surface markers such as CD11b and CD14 using flow cytometry.

Protocol 2: T-Cell Activation

This protocol outlines the co-stimulation of Jurkat T-cells using this compound and a calcium ionophore.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Ionomycin stock solution (e.g., 1 mM in DMSO)

-

Jurkat cells

-

Complete RPMI-1640 medium

-

24-well tissue culture plates

-

Assay kit for cytokine measurement (e.g., IL-2 ELISA)

Procedure:

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Stimulation: Add this compound to a final concentration of 25-50 ng/mL and Ionomycin to a final concentration of 0.5-1 µM. Include appropriate controls (untreated, this compound alone, Ionomycin alone).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

Assessment of Activation: T-cell activation can be assessed by measuring the secretion of cytokines such as IL-2 into the culture supernatant using an ELISA kit, or by analyzing the expression of activation markers like CD69 and CD25 via flow cytometry.

Safety and Handling

Phorbol esters, including this compound, are potent biologically active molecules and should be handled with care. They are considered hazardous substances.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound.

-

Handling: Prepare stock solutions and dilutions in a chemical fume hood. Avoid inhalation of dust or aerosols.

-

Storage: Store this compound stock solutions at -20°C, protected from light.

-

Disposal: Dispose of all waste materials contaminated with this compound according to your institution's hazardous waste disposal procedures.

Disclaimer: The information provided in these application notes is for research purposes only. The optimal conditions for using this compound will depend on the specific cell line and experimental objectives and should be determined by the end-user. It is crucial to consult relevant literature and perform dose-response and time-course experiments to establish the most effective and non-toxic working concentrations.

References

- 1. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in the state of differentiation of THP-1 cells induced by phorbol ester and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Differentiation of human myeloid leukemic cells by phorbol esters: correlation with tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorbol esters induce differentiation in human malignant T lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Phorbol 12-tigliate 13-decanoate | C35H52O8 | CID 5458501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1Source | this compound 13-Decanoate [1source.com]

Application Notes and Protocols for T-Cell Activation Using Phorbol 12-tiglate